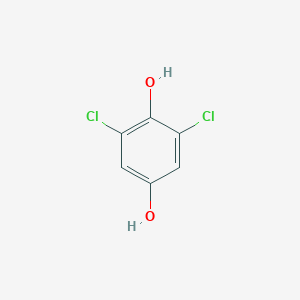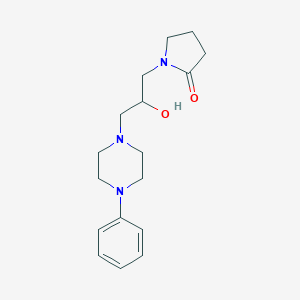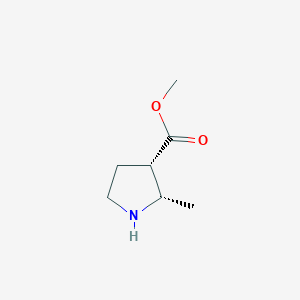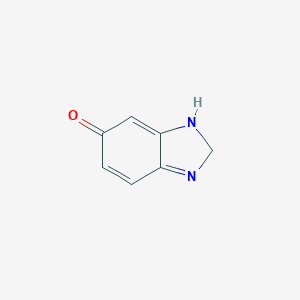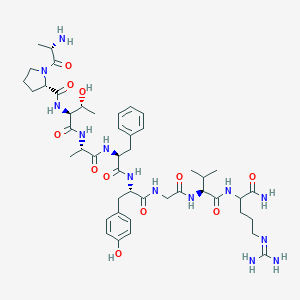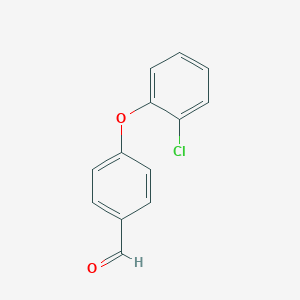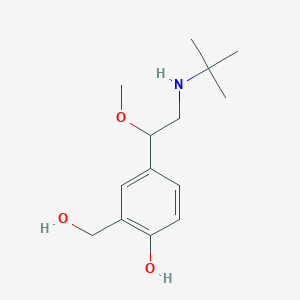
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol
Übersicht
Beschreibung
The compound 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol, hereafter referred to as 4BAHEHMP, is a molecule of interest due to its structural and chemical properties. It has been characterized using various spectroscopic techniques and theoretical calculations to understand its molecular structure, vibrational properties, and reactivity descriptors .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the reaction of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol with iron (III) ions in the presence of NaOH led to the formation of a tetra-anionic dinuclear iron complex, showcasing the reactivity of the hydroxymethyl groups in the presence of metal ions and strong bases . Similarly, the reaction of the same phenol with titanium compounds resulted in dinuclear and tetranuclear complexes, indicating the ligand's ability to coordinate with metals . The synthesis of Schiff bases from 4-tert-butylbenzylamine and aldehydes has also been reported, which could be related to the synthesis of 4BAHEHMP by involving the condensation of amines with aldehydes .
Molecular Structure Analysis
The molecular structure of 4BAHEHMP has been extensively studied using density functional theory (DFT) calculations. The predicted geometry closely matches the experimental data, and the vibrational frequencies obtained from FT-IR and FT-Raman spectral analysis have been assigned based on the scaled theoretical frequencies . The structure of similar phenolic compounds has been determined, providing insights into the intramolecular interactions and the effects of different substituents on the phenol ring .
Chemical Reactions Analysis
The reactivity of the phenolic hydroxyl group and the influence of substituents on the phenol ring have been demonstrated in various chemical reactions. For example, the oxidation of phenols with lead dioxide has been shown to produce stable phenoxyl radicals and crystalline oxidation products . The oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase has been studied, revealing the mechanism of the reaction and the formation of a p-quinone methide intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4BAHEHMP have been analyzed through computational methods. The Fukui functions and Mulliken atomic charges calculated for the compound indicate the nucleophilic and electrophilic sites, as well as the potential for intermolecular interactions. The chemical and thermal stability of the compound has been assessed using DFT calculations at various temperatures, showing that thermodynamic parameters increase with temperature . The reactivity of tert-butyl groups in radical chain reactions has also been explored, providing insights into the potential reactivity of the tert-butylamino group in 4BAHEHMP .
Wissenschaftliche Forschungsanwendungen
Spin Interaction in Octahedral Zinc Complexes
Research by Orio et al. (2010) explored Schiff and Mannich bases, including compounds similar to 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. They found these compounds exhibit reversible anodic waves in their cyclic voltammetry curves, indicating potential applications in electrochemistry and materials science (Orio et al., 2010).
Molecular Structure and Vibrational Studies
Gangadharan (2022) conducted a detailed study on a compound closely related to 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol, using FT-IR and FT-Raman spectral analysis. This study's insights into the compound's molecular structure and vibrational properties can be crucial for its potential use in various scientific fields, like materials science and molecular engineering (Gangadharan, 2022).
New Oxidovanadium(V) Complexes
Back et al. (2012) synthesized and characterized new oxidovanadium(V) complexes using derivatives of 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. This research highlights the compound's potential in creating complex molecular structures, which could have implications in catalysis and inorganic chemistry (Back et al., 2012).
Iron Complexes with Alcoholato Donor-Rich Ligand
The study by Glaser et al. (2004) focused on creating iron complexes using a compound similar to 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. Their findings provide valuable information on the compound's coordination chemistry and potential applications in the synthesis of metal-organic frameworks (Glaser et al., 2004).
Catalytic Alkylation of Aryl Grignard Reagents
Qian et al. (2011) investigated the use of compounds structurally similar to 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol in the catalytic alkylation of aryl Grignard reagents. This research suggests potential applications in organic synthesis and catalysis (Qian et al., 2011).
Eigenschaften
IUPAC Name |
4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHASVFLCHGDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |
CAS RN |
870076-72-5 | |
| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



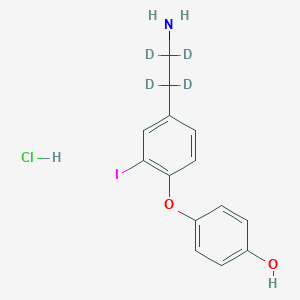
![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
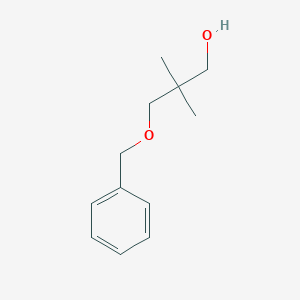
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
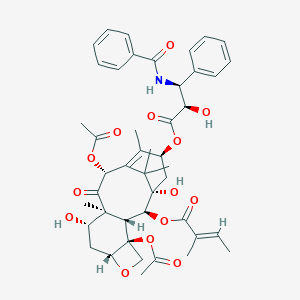
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

